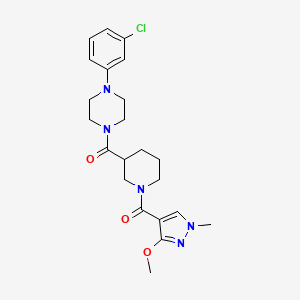![molecular formula C22H18Cl3NO2 B2693762 (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone CAS No. 478050-11-2](/img/structure/B2693762.png)
(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone is a complex organic molecule. It is related to Rimonabant, an antiobesity agent . The molecule contains several functional groups, including a chlorophenyl group, a furyl group, and a tetrahydropyrrole group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, 4-Chlorochalcone, a related compound, can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (a mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
- A series of compounds similar to the specified chemical, focusing on the synthesis and evaluation for therapeutic applications, was developed. These compounds have been investigated for their inhibitory activity against enzymes like α-glucosidase, showing considerable potential. The synthesis involves a linear bi-step approach, highlighting the compound's versatility in drug discovery, especially for diabetes management (Abbasi et al., 2019).
Biocatalysis in Drug Synthesis
- The use of microbial cells for biocatalysis, specifically in the synthesis of chiral intermediates for drugs like Betahistine, showcases the relevance of similar compounds in producing essential pharmaceuticals. This study emphasizes the efficiency of microbial cells in creating high-yield, enantiomerically enriched pharmaceutical intermediates, which are crucial for developing drugs with fewer side effects (Ni et al., 2012).
Structural Analysis and Crystallography
- Detailed structural analysis of related compounds through techniques like X-ray crystallography provides insights into their molecular configurations, intermolecular interactions, and potential for forming inclusion complexes. Such studies are fundamental in the design and development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial and Anticancer Activity
- Novel derivatives displaying significant antimicrobial and anticancer activities highlight the therapeutic potential of compounds with structural similarities. The synthesis and evaluation of these derivatives underscore their role in developing new treatments for infectious diseases and cancer, demonstrating the broad applicability of such chemical frameworks in medicinal chemistry (Hafez et al., 2016).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and quantum chemical analyses, are essential for understanding the interaction mechanisms of these compounds with biological targets. Such studies can predict the binding affinity of compounds to specific proteins, aiding in the design of drugs with high specificity and potency. The antimicrobial activity and potential as anticancer agents are particularly highlighted, showing the compound's promise in therapeutic applications (Sivakumar et al., 2021).
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1-methylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3NO2/c1-26-11-17(18(12-26)22(27)13-2-4-14(23)5-3-13)21-9-8-20(28-21)16-7-6-15(24)10-19(16)25/h2-10,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAHBGWMYFOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

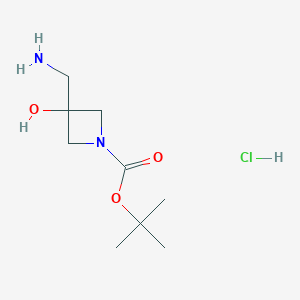
![2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2693681.png)
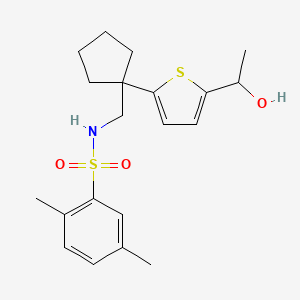
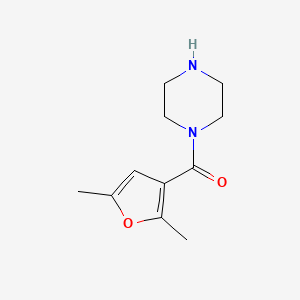
![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)
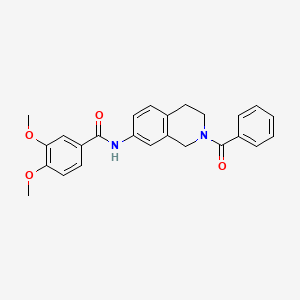
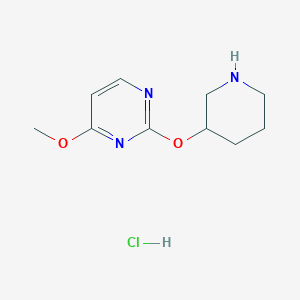

![N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2693691.png)
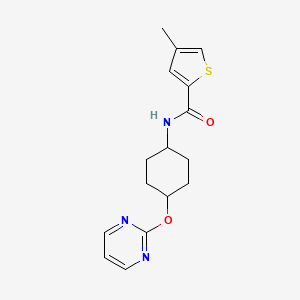
![tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2693694.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)
